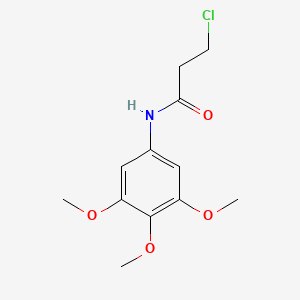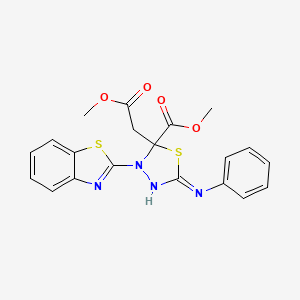
Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry Synthesis
The compound is a product of heterocyclization reactions involving 1-(benzothiazol-2-yl)-4-phenylthiosemicarbazide. When reacted with methyl iodide and sodium acetate in boiling ethanol, it yields a complex thiadiazole derivative, showcasing its utility in synthesizing novel heterocyclic compounds with potential biological activities. This reaction pathway underscores the compound's significance in the synthesis of complex molecules for further pharmacological and chemical property studies (Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008).
Photodynamic Therapy Application
In photodynamic therapy research, compounds containing the 1,3,4-thiadiazole moiety, similar to the core structure of the specified compound, have been synthesized and evaluated for their potential applications. For instance, new zinc phthalocyanine derivatives exhibiting high singlet oxygen quantum yield have been developed, indicating the relevance of thiadiazole derivatives in designing photosensitizers for cancer treatment. These compounds demonstrate promising fluorescence properties and high singlet oxygen quantum yields, essential for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Photovoltaic Materials Development
The synthesis and investigation of materials for photovoltaic applications have also been a significant area of research. Derivatives of benzothiadiazole, like the mentioned compound, have been explored for their potential in polymer photovoltaic devices. These investigations aim to enhance the efficiency of solar cells through the development of new materials with optimized band gaps and electronic properties, contributing to the advancement of renewable energy technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Corrosion Inhibition Studies
Furthermore, benzothiazole derivatives have been studied for their corrosion inhibition properties, which is crucial for protecting metals against corrosion in acidic environments. Such research not only highlights the chemical versatility of thiadiazole and benzothiazole compounds but also their practical applications in industrial processes, offering insights into the development of more effective corrosion inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Propiedades
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-phenylimino-1,3,4-thiadiazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-27-16(25)12-20(17(26)28-2)24(19-22-14-10-6-7-11-15(14)29-19)23-18(30-20)21-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZLBGHCLVGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(N(NC(=NC2=CC=CC=C2)S1)C3=NC4=CC=CC=C4S3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

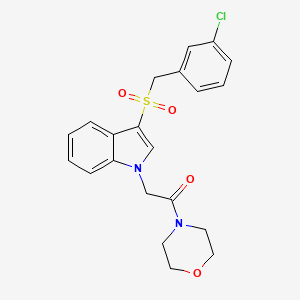
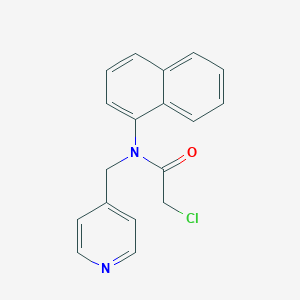
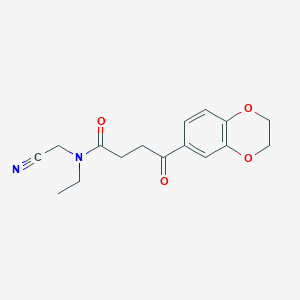
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2716011.png)
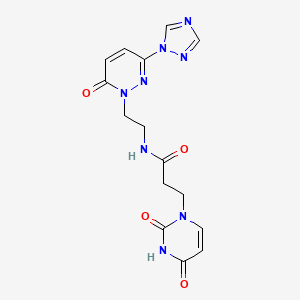
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)
![2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2716016.png)
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)
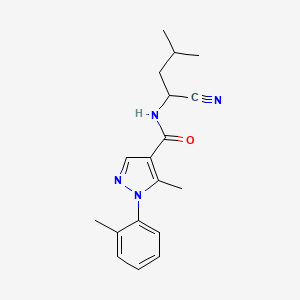
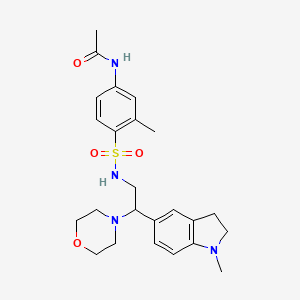
![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)

